molecular formula C16H18FN3O2S B2453593 2-(4-FLUOROPHENOXY)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE CAS No. 1448065-07-3

2-(4-FLUOROPHENOXY)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE

Cat. No.: B2453593
CAS No.: 1448065-07-3
M. Wt: 335.4
InChI Key: CEFWOAWDFRNXJS-UHFFFAOYSA-N
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Description

2-(4-FLUOROPHENOXY)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE is a synthetic organic compound that features a fluorophenoxy group, a thiazolyl-substituted piperidine, and an acetamide moiety

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying interactions with biological targets.

    Medicine: Potential therapeutic applications, subject to further research.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENOXY)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE typically involves multiple steps, including the formation of the fluorophenoxy group, the thiazolyl-substituted piperidine, and the final acetamide linkage. Common synthetic routes may involve:

    Formation of the fluorophenoxy group: This can be achieved through nucleophilic aromatic substitution reactions.

    Synthesis of the thiazolyl-substituted piperidine: This step may involve the cyclization of appropriate precursors under specific conditions.

    Coupling reactions: The final step involves coupling the fluorophenoxy and thiazolyl-piperidine intermediates with an acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENOXY)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENOXY)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide
  • 2-(4-bromophenoxy)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide

Uniqueness

The uniqueness of 2-(4-FLUOROPHENOXY)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE lies in the presence of the fluorophenoxy group, which can impart distinct chemical and biological properties compared to its chloro- and bromo- analogs.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c17-12-1-3-14(4-2-12)22-11-15(21)19-13-5-8-20(9-6-13)16-18-7-10-23-16/h1-4,7,10,13H,5-6,8-9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFWOAWDFRNXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)COC2=CC=C(C=C2)F)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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